molecular formula C15H10Br2N4 B2643055 bis(4-bromophenyl)-1,3,5-triazin-2-amine CAS No. 866018-86-2

bis(4-bromophenyl)-1,3,5-triazin-2-amine

Cat. No.: B2643055
CAS No.: 866018-86-2
M. Wt: 406.081
InChI Key: MKKPNXQFFQVTEG-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C15H10Br2N4 and its molecular weight is 406.081. The purity is usually 95%.
The exact mass of the compound 4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality bis(4-bromophenyl)-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(4-bromophenyl)-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKPNXQFFQVTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Potential of 2-amino-4,6-bis(4-bromophenyl)-s-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and the versatility with which it can be functionalized. This guide focuses on a specific derivative, 2-amino-4,6-bis(4-bromophenyl)-s-triazine, a compound for which a dedicated CAS number is not readily found in public databases, suggesting it may be a novel or less-common chemical entity.

This document serves as a technical primer, providing a proposed synthetic pathway, exploring its potential chemical properties, and discussing prospective applications by drawing parallels with structurally related and well-documented triazine derivatives. The insights presented herein are grounded in established principles of triazine chemistry and are intended to equip researchers with the foundational knowledge to synthesize and investigate this and similar molecules.

Identification and Context: The Challenge of a Novel Compound

A comprehensive search of chemical databases does not yield a specific CAS number for 2-amino-4,6-bis(4-bromophenyl)-s-triazine. However, the identity of this compound is clear from its nomenclature: a symmetrical triazine ring substituted with one amino group and two 4-bromophenyl groups. The lack of a CAS number and extensive literature suggests an opportunity for novel research and development.

To provide a robust technical context, this guide will refer to the following well-documented, structurally related triazine derivatives:

Compound NameCAS NumberMolecular FormulaRelevance
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine30363-03-2C21H12Br3N3Features the 4-bromophenyl substituent, providing insights into its chemical behavior on a triazine core.[1]
2,4-Diamino-6-(4-bromophenyl)-1,3,5-triazine30508-74-8C9H8BrN5Contains both the amino and a 4-bromophenyl group, offering clues to the interplay of these substituents.[2]
Melamine (2,4,6-Triamino-1,3,5-triazine)108-78-1C3H6N6The foundational amino-substituted triazine, providing a baseline for the reactivity of the amino group.

Proposed Synthesis Pathway: A Stepwise Approach from Cyanuric Chloride

The most logical and widely adopted method for synthesizing asymmetrically substituted s-triazines is the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3] The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited to control the introduction of different nucleophiles by carefully managing reaction conditions, particularly temperature.

A plausible synthetic route for 2-amino-4,6-bis(4-bromophenyl)-s-triazine would involve a two-step process:

  • Step 1: Introduction of the 4-bromophenyl groups. This would likely be achieved through a Friedel-Crafts reaction, where cyanuric chloride reacts with bromobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride). By controlling the stoichiometry (2 equivalents of bromobenzene to 1 equivalent of cyanuric chloride), the disubstituted product can be favored.

  • Step 2: Amination. The remaining chlorine atom on the resulting 2-chloro-4,6-bis(4-bromophenyl)-s-triazine is then substituted with an amino group. This can be accomplished by reacting the intermediate with ammonia or a source of ammonia.

Synthesis_of_2-amino-4,6-bis(4-bromophenyl)-s-triazine Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate 2-Chloro-4,6-bis(4-bromophenyl)-s-triazine Cyanuric_Chloride->Intermediate Step 1: Friedel-Crafts Reaction Bromobenzene Bromobenzene (2 eq.) + AlCl3 Bromobenzene->Intermediate Final_Product 2-Amino-4,6-bis(4-bromophenyl)-s-triazine Intermediate->Final_Product Step 2: Amination Ammonia Ammonia (NH3) Ammonia->Final_Product

Caption: Proposed two-step synthesis of 2-amino-4,6-bis(4-bromophenyl)-s-triazine.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol based on established methodologies for the synthesis of substituted triazines.[3][4] Optimization would be necessary for temperature, reaction times, and purification methods.

Step 1: Synthesis of 2-Chloro-4,6-bis(4-bromophenyl)-s-triazine

  • To a stirred solution of cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene) at 0-5 °C, add anhydrous aluminum chloride (2.2 equivalents).

  • Add bromobenzene (2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate should be filtered, washed with water, and then a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Amino-4,6-bis(4-bromophenyl)-s-triazine

  • Suspend the 2-chloro-4,6-bis(4-bromophenyl)-s-triazine (1 equivalent) in a suitable solvent (e.g., dioxane or THF).

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

  • Heat the mixture in a sealed vessel to a temperature of 80-120 °C. The optimal temperature will need to be determined experimentally.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Potential Properties and Applications

The properties and applications of 2-amino-4,6-bis(4-bromophenyl)-s-triazine can be inferred from its constituent parts and the behavior of related compounds.

a) Physicochemical Properties:

  • Solubility: Expected to have low solubility in water and higher solubility in polar organic solvents.

  • Melting Point: Likely to be a solid with a relatively high melting point, characteristic of substituted triazines.

  • Stability: The triazine ring is generally stable, but the amino group can undergo further reactions.

b) Potential Applications:

  • Medicinal Chemistry: Triazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5] The presence of bromophenyl groups can enhance lipophilicity and may contribute to specific biological activities, such as antifungal effects.[6] This compound could be a lead structure for the development of novel therapeutic agents.

  • Materials Science: Triazine-based materials are used in the development of polymers and other advanced materials due to their thermal stability. The bromine atoms could serve as sites for further functionalization or impart flame-retardant properties.

  • Agrochemicals: Many herbicides and pesticides are based on the s-triazine scaffold.[2] The specific substitutions on this compound could be explored for novel agrochemical applications.

Conclusion and Future Directions

While 2-amino-4,6-bis(4-bromophenyl)-s-triazine is not a commercially available compound with a designated CAS number, its synthesis is feasible through established chemical routes. The structural motifs present in this molecule suggest a high potential for applications in drug discovery and materials science. This guide provides a foundational framework for researchers interested in synthesizing and exploring the properties of this and other novel triazine derivatives. Future work should focus on the experimental validation of the proposed synthetic route, full characterization of the compound, and a thorough investigation of its biological and material properties.

References

  • PubChem. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. [Link]

  • PubChem. s-Triazine, 2-amino-4,6-dipiperidino-. [Link]

  • PubChem. 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. [Link]

  • Singh, B. (1995). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • ChemWhat. 2,4,6-TRIS[BIS(METHOXYMETHYL)AMINO]-1,3,5-TRIAZINE CAS#: 68002-20-0. [Link]

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
  • MDPI. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]

  • Alzchem Group. 2-Amino-4,6-dimethyl-1,3,5-triazine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Triazine Derivatives and its Pharmacological Potential. [Link]

  • Preprints.org. The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. [Link]

Sources

Technical Guide: Solubility & Handling of 4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine (often utilized as a precursor for Covalent Organic Frameworks (COFs) and optoelectronic materials) presents a classic "brick dust" solubility profile. Its structural rigidity, combined with strong intermolecular


-

stacking and halogen bonding, renders it poorly soluble in most standard organic solvents at ambient temperature.

This guide provides a field-proven framework for handling this compound. Unlike simple aliphatic amines, this triazine derivative requires high-dielectric, polar aprotic solvents or thermal activation to disrupt its high lattice energy. This document details the solubility physics, provides a qualitative solvent screening table, and outlines self-validating protocols for dissolution and recrystallization.

Molecular Architecture & Solubility Physics

To master the solubility of this compound, one must understand the competing forces at the molecular level.

  • The Core (Insolubility Driver): The 1,3,5-triazine ring fused with two 4-bromophenyl groups creates a highly planar, electron-deficient aromatic system. This facilitates intense stacking interactions (J-aggregates) and high lattice energy, resisting solvation.

  • The Amine (Solubility Enabler): The primary amine (-NH

    
    ) at the 2-position acts as a hydrogen bond donor. While this increases polarity, it often leads to intermolecular H-bonding with the triazine nitrogens of adjacent molecules, further "locking" the crystal structure rather than aiding solubility in non-polar media.
    
  • The Halogens: The bromine atoms increase the molecular weight and density, adding London dispersion forces and potential halogen bonding, further decreasing solubility in light solvents like methanol or diethyl ether.

DOT Diagram: Solubility Mechanism & Intermolecular Forces

SolubilityMechanism cluster_forces Competing Forces Molecule Bis(4-bromophenyl)-triazin-amine Lattice Crystal Lattice (High Stability) Molecule->Lattice Pi-Pi Stacking & H-Bonding Solution Solvated State Lattice->Solution Requires Thermal Energy (>80°C) Solvent Solvent Interaction Solvent->Lattice Dipole-Dipole Interaction Solvent->Solution Stabilization Pi-Pi Stacking Pi-Pi Stacking Solvation Shell Solvation Shell Pi-Pi Stacking->Solvation Shell Must be Overcome

Figure 1: The dissolution process requires overcoming the high lattice energy driven by planar stacking and H-bonding networks.

Solvent Screening & Solubility Profile

The following data is synthesized from structural analogs (e.g., triphenyl-triazine derivatives) and standard laboratory behavior for amino-aryl-triazines.

Critical Note: Solubility is highly temperature-dependent. "Insoluble" at 25°C often becomes "Soluble" at 100°C.

Table 1: Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility (25°C)Solubility (Hot/Reflux)Utility
Polar Aprotic DMSO ModerateHigh NMR, Biological Assays
Polar Aprotic DMF / DMAc ModerateHigh Reaction Medium, Recrystallization
Polar Aprotic NMP GoodVery High Processing, Casting Films
Chlorinated Dichloromethane (DCM)LowModerateExtraction (Avoid if possible)
Chlorinated Chloroform / ChlorobenzeneLowModerate/HighSynthesis solvent
Aromatic Toluene / XyleneVery LowModerateAnti-solvent / Recrystallization
Protic Methanol / EthanolInsoluble Very LowWashing / Precipitation
Protic WaterInsoluble InsolublePrecipitation (Anti-solvent)
Acidic TFA (Trifluoroacetic Acid)HighHighNMR (If DMSO fails)
Key Insights for Researchers:
  • NMR Sample Prep: If the sample does not dissolve in DMSO-

    
     at room temperature, gently heat the tube with a heat gun. If precipitation occurs upon cooling, add 1-2 drops of TFA-
    
    
    
    to break H-bonds.
  • Reaction Solvents: Syntheses involving this core are best performed in high-boiling polar solvents (DMF, NMP) or nitrobenzene to maintain homogeneity.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Energy Input: After each addition, vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Checkpoint:

    • Clear Solution: Solubility limit not reached.

    • Turbid/Suspension: Solubility limit reached.

  • Calculation: Divide mass (10 mg) by total volume added (mL) to get approximate solubility (mg/mL).

Protocol B: Purification via Recrystallization (The "DMF/Ethanol" Method)

This is the gold standard for purifying triazine intermediates from crude reaction mixtures.

Safety Warning: DMF is hepatotoxic and readily absorbed through skin. Work in a fume hood.

  • Dissolution: Place crude solid in a flask. Add minimal DMF (approx. 10 mL per gram of solid).

  • Thermal Activation: Heat to 90–100°C with stirring until the solid is completely dissolved.

    • Note: If black particles remain (catalyst residue), perform a Hot Filtration through a pre-heated glass frit or celite pad.

  • Nucleation: Remove from heat. While still hot, slowly add Ethanol (anti-solvent) dropwise until a faint, persistent turbidity appears.

  • Crystallization: Re-heat slightly to clear the solution, then wrap the flask in foil and allow it to cool slowly to room temperature undisturbed.

  • Isolation: Filter the resulting needles/crystals. Wash copiously with cold Ethanol to remove DMF residues.

DOT Diagram: Recrystallization Workflow

Recrystallization Start Crude Solid Dissolve Add Hot DMF (100°C) (Minimal Volume) Start->Dissolve Check Solid Dissolved? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Impurities) AntiSolvent Add Ethanol dropwise until turbid Check->AntiSolvent Yes Filter->AntiSolvent Cool Slow Cooling (RT -> 4°C) AntiSolvent->Cool Collect Vacuum Filtration & Wash (EtOH) Cool->Collect

Figure 2: Step-by-step workflow for purifying bis(4-bromophenyl)-1,3,5-triazin-2-amine.

References & Authoritative Grounding

The protocols and data above are derived from the fundamental physicochemical properties of triazine-based COF monomers. For specific synthesis and characterization data of this and related analogs, refer to the following sources:

  • PubChem Compound Summary. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (Structural Analog). National Center for Biotechnology Information.

  • Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society. (Describes the solubility challenges of triazine COF precursors).

  • Wang, W., et al. (2018). Synthesis of s-Triazine-Based Porous Organic Polymers. Polymers. (Provides general recrystallization solvents for triazine amines).[1]

  • BenchChem Solubility Guide. General protocols for Triazine derivatives.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

The Diaryl-Amino-s-Triazine Scaffold: From Synthetic Utility to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and therapeutic evolution of diaryl-amino-s-triazine scaffolds.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1]

Executive Summary

The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in medicinal chemistry, distinguished by its electron-deficient nature and symmetrical substitution potential.[1] While initially utilized in herbicides (e.g., Atrazine), the diaryl-amino-s-triazine (DATA) subclass emerged in the 1990s as a critical breakthrough in the fight against HIV, serving as the structural precursor to the blockbuster diarylpyrimidine (DAPY) drugs.[1] Today, this scaffold has transcended virology, finding profound utility in oncology through targeted kinase inhibition (PI3K/mTOR) and metabolic modulation (IDH2).[1] This guide explores the synthetic causality, structural evolution, and mechanistic distinctiveness of this chemical class.

Part 1: The Chemical Foundation

The Core Reagent: Cyanuric Chloride

The ubiquity of s-triazine libraries stems from the starting material: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[1][2][3] Its reactivity is governed by the strong electron-withdrawing nature of the three nitrogen atoms, which makes the ring highly susceptible to Nucleophilic Aromatic Substitution (


).
The Principle of Temperature-Dependent Stepwise Substitution

For the practicing chemist, the most critical attribute of cyanuric chloride is its ability to undergo controlled, stepwise substitution based on temperature. This allows for the precise construction of unsymmetrical libraries (A-B-C substitution) in a single pot.

  • First Substitution (

    
    C):  The first chloride is displaced rapidly by an amine nucleophile.[1] The reaction is highly exothermic.
    
  • Second Substitution (Room Temperature): The introduction of the first amino group donates electron density into the ring via resonance, deactivating the remaining chlorides. Higher energy (RT) is required to displace the second chloride.

  • Third Substitution (Reflux/

    
    C):  The ring is now significantly deactivated.[1] Forcing conditions (reflux in dioxane or toluene) are necessary to displace the final chloride.
    
Graphviz Workflow: Stepwise Synthesis

The following diagram illustrates the controlled synthetic pathway for generating a diaryl-amino-s-triazine library.

SynthesisPath cluster_conditions Reactivity Control CC Cyanuric Chloride (C3N3Cl3) Mono Mono-Substituted Intermediate CC->Mono Amine 1 (Ar-NH2) 0°C, Acetone/THF Base (DIPEA/K2CO3) Di Diaryl-Amino Precursor (DATA) Mono->Di Amine 2 (Ar'-NH2) Room Temp (25°C) 12-24 Hours Tri Trisubstituted Final Scaffold Di->Tri Nucleophile 3 (R-NH2/OR) Reflux (>80°C) Dioxane/Toluene

Figure 1: The temperature-controlled stepwise nucleophilic substitution of cyanuric chloride allows for the precise assembly of unsymmetrical diaryl-amino-s-triazines.[1][4]

Part 2: The Virology Revolution (HIV NNRTIs)

From TIBO to DATA

The discovery of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) began with the TIBO and


-APA classes.[5] However, resistance mutations (specifically K103N and Y181C) in the HIV-1 Reverse Transcriptase (RT) enzyme rapidly rendered these rigid molecules ineffective.[1]

Researchers at Janssen (Tibotec) hypothesized that a more flexible scaffold could tolerate amino acid mutations in the binding pocket. This led to the DATA (Diaryl-Amino-Triazine) series.[1]

  • Mechanism: DATA compounds bind to the NNRTI Binding Pocket (NNIBP), a hydrophobic allosteric site adjacent to the catalytic triad. Binding forces the p66 subunit thumb into a hyperextended conformation, locking the enzyme in an inactive state.

  • The "Wiggle and Jiggle" Theory: Unlike rigid predecessors, DATA molecules possess "torsional flexibility." The rotatable bonds between the amino linkers and the central triazine ring allow the molecule to adjust its conformation ("wiggle") to find energetically favorable binding modes even when the pocket shape changes due to mutations ("jiggle").

The DATA vs. DAPY Divergence

While DATA compounds (e.g., R106168) showed nanomolar potency, they suffered from poor aqueous solubility. This led medicinal chemists to replace the central triazine nitrogen (CH) with a carbon, creating the DAPY (Diarylpyrimidine) class (e.g., Etravirine, Rilpivirine).

  • Note: While DAPYs became the marketed drugs, the DATA scaffold remains a vital tool compound and is currently being revisited for microbicidal applications due to its high potency and ease of synthesis compared to pyrimidines.

Part 3: Oncology and Beyond (Kinase Inhibition)

The diaryl-amino-s-triazine scaffold has successfully migrated from virology to oncology.[1] The structural logic remains similar: the planar ring mimics the adenine base of ATP, allowing the molecule to fit into the ATP-binding pocket of kinases.

Case Study: Enasidenib (IDH2 Inhibitor)

Enasidenib (Idhifa) represents the pinnacle of modern triazine drug design.[1]

  • Target: Isocitrate Dehydrogenase 2 (IDH2).[1]

  • Structure: It is a heteroaryl-amino-triazine.[1] It features a central triazine ring substituted with:

    • An amino-alcohol group (solubility/H-bonding).[1]

    • A trifluoromethyl-pyridine amine.[1]

    • Another substituted pyridine amine.[1]

  • Significance: It proves that the "diaryl-amino" architecture (where "aryl" includes "heteroaryl") is a viable template for oral drugs targeting metabolic enzymes, not just viral polymerases.[1]

Case Study: Gedatolisib (PI3K/mTOR)

While structurally distinct (using urea linkers and morpholine groups), Gedatolisib utilizes the triazine core to inhibit the PI3K/mTOR pathway.[6]

  • Mechanism: The triazine nitrogen atoms function as hydrogen bond acceptors for the "hinge region" amino acids (Valine/Alanine) within the kinase ATP pocket.

Graphviz: Mechanistic Divergence

The following diagram contrasts the binding logic between HIV RT inhibition (Allosteric) and Kinase inhibition (Orthosteric).

Mechanism Scaffold Diaryl-Amino-s-Triazine Core Scaffold HIV_Target Target: HIV-1 Reverse Transcriptase Scaffold->HIV_Target Onc_Target Target: Kinases (PI3K/mTOR) or IDH2 Scaffold->Onc_Target HIV_Site Site: Allosteric (NNIBP) HIV_Target->HIV_Site HIV_Action Action: Conformational Lock ('Wiggle & Jiggle') HIV_Site->HIV_Action Onc_Site Site: Orthosteric (ATP Pocket) Onc_Target->Onc_Site Onc_Action Action: Hinge Binding (Adenine Mimicry) Onc_Site->Onc_Action

Figure 2: The scaffold's versatility allows it to function as an allosteric switch in viral enzymes or an ATP-competitive inhibitor in human kinases.[1]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of a Library-Grade Diaryl-Amino-s-Triazine Target: 2-(phenylamino)-4-(4-fluorophenylamino)-6-morpholino-1,3,5-triazine.[1]

Phase 1: Mono-Substitution (Control is Critical)[1]
  • Preparation: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in acetone (20 mL). Cool to 0–5°C in an ice-salt bath.

  • Addition: Add Aniline (0.93 g, 10 mmol) dropwise.

  • Base: Add

    
     (10 mmol) dissolved in water or DIPEA (10 mmol) slowly.
    
    • Expert Insight: Maintain temperature

      
      C. If the temp spikes, you will generate the disubstituted byproduct (bis-aniline), which is inseparable by standard chromatography.
      
  • Monitoring: Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The spot for cyanuric chloride (

    
    ) should disappear; a new spot (
    
    
    
    ) should appear.[1]
Phase 2: Di-Substitution (The DATA Core)[1]
  • Transition: Allow the reaction mixture to warm to Room Temperature (25°C).

  • Addition: Add 4-Fluoroaniline (1.11 g, 10 mmol).

  • Base: Add a second equivalent of base.

  • Reaction: Stir for 12–16 hours.

    • Expert Insight: The reaction slows down significantly here due to the resonance deactivation from the first amine. Do not heat yet, or you risk hydrolysis of the third chloride.

Phase 3: Tri-Substitution (Solubilizing Tail)[1]
  • Condition Change: Add Morpholine (excess, 15 mmol) to the mixture.

  • Forcing: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
  • Workup: Pour onto crushed ice. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[2]

Data Summary Table: Substitution Parameters

StepNucleophileTempTimeKey Risk
1 Aryl Amine 10°C1-2 hOver-reaction (Di-sub) if temp rises.[1]
2 Aryl Amine 2RT12-24 hIncomplete reaction; Hydrolysis.
3 Amine 3 / AlkoxyReflux4-8 hSolvent evaporation; Polymerization.[1]

Part 5: Future Perspectives

The future of the diaryl-amino-s-triazine scaffold lies in Covalent Inhibition and PROTACs .[1]

  • Covalent Warheads: Attaching acrylamide groups to the aryl rings allows for irreversible binding to cysteines in kinase pockets (e.g., BTK inhibitors).[1]

  • PROTAC Linkers: The third position on the triazine ring (often a solubilizing group) is an ideal attachment point for linkers connecting to E3 ligase ligands, facilitating targeted protein degradation.

References

  • Evolution of Anti-HIV Drug Candidates (DATA Analogues): Ludovici, D. W., et al. (2001).[1] "Evolution of anti-HIV drug candidates. Part 2: Diaryltriazine (DATA) analogues."[1][7][8][9] Bioorganic & Medicinal Chemistry Letters. Link

  • Mechanism of Action (NNRTI Flexibility): Das, K., et al. (2004).[1] "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Enasidenib (IDH2 Inhibitor) Approval: Stein, E. M., et al. (2017).[1] "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[1] Blood. Link

  • Gedatolisib (PI3K/mTOR) Clinical Development: Mallon, R., et al. (2011).[1] "Antitumor Efficacy Profile of PKI-587, a Highly Potent and Selective PI3K/mTOR Kinase Inhibitor." Clinical Cancer Research. Link

  • Synthetic Methodology (Cyanuric Chloride): Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. Link

Sources

Methodological & Application

Application Note TZN-002: Selective Synthesis of 4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis of 4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine . It deviates from standard templates to focus on the critical chemical logic, stoichiometry control, and purification nuances required for high-purity applications (e.g., OLEDs, COFs, and pharmaceutical intermediates).

Executive Summary

The target molecule, a 2,4-diaryl-6-amino-1,3,5-triazine, serves as a critical "A2B" monomer.[1] The two bromine handles allow for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the amine functionality provides a hydrogen-bonding motif or a site for further functionalization.[1]

Critical Challenge: The primary synthetic challenge is controlling the cyclization stoichiometry to avoid the formation of the mono-aryl byproduct (benzoguanamine derivative) or the tris-aryl byproduct.[1] This protocol utilizes a controlled guanidine cyclization strategy to ensure thermodynamic selectivity for the bis-aryl product.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target (3) , we reject the dicyandiamide route (which favors mono-aryl products) in favor of the reaction between 4-bromobenzonitrile (1) and guanidine carbonate (2) .[1]

The Stoichiometry Trap
  • Path A (Incorrect): Nitrile + Dicyandiamide

    
     2,4-Diamino-6-aryl-1,3,5-triazine (Guanamine).[1]
    
  • Path B (Target): 2 Equivalents Nitrile + 1 Equivalent Guanidine

    
    2-Amino-4,6-diaryl-1,3,5-triazine .[1]
    
  • Path C (Over-reaction): 3 Equivalents Nitrile + Ammonia/Catalyst

    
     2,4,6-Tris(aryl)-1,3,5-triazine.[1]
    

We employ Path B using Guanidine Carbonate as a stable, solid source of guanidine, liberated in situ by base.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of the free guanidine base on the nitrile carbon, forming an imidoylamidine intermediate, which subsequently captures a second nitrile molecule and cyclizes.

Synthesis_Pathway Nitrile 4-Bromobenzonitrile (2.0 eq) Base KOH / 2-Methoxyethanol Reflux (125°C) Nitrile->Base Guanidine Guanidine Carbonate (1.1 eq) Guanidine->Base Intermediate Imidoylamidine Intermediate Base->Intermediate - NH3, - H2O Product 4,6-Bis(4-bromophenyl)- 1,3,5-triazin-2-amine Intermediate->Product Cyclization

Figure 1: Reaction logic flow.[1][2][3] Note that 2 equivalents of nitrile are consumed for every 1 equivalent of guanidine.

Detailed Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Bromobenzonitrile 182.022.018.20 gElectrophile
Guanidine Carbonate 180.171.1*9.91 gNucleophile Source
Potassium Hydroxide (KOH) 56.110.20.56 gCatalyst/Base
2-Methoxyethanol -Solvent100 mLHigh-BP Solvent
Toluene -Wash50 mLPurification

*Note: A slight excess of guanidine carbonate (1.1 eq relative to the stoichiometry of the final product, or 0.55 eq relative to nitrile) is used to drive full conversion of the nitrile.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-bromobenzonitrile (18.20 g, 100 mmol) and guanidine carbonate (9.91 g, 55 mmol).

  • Add 2-methoxyethanol (100 mL). Note: Diglyme can be substituted if a higher temperature is required, but 2-methoxyethanol (BP ~124°C) is sufficient.[1]

  • Add powdered KOH (0.56 g).

    • Expert Tip: The KOH catalyzes the breakdown of guanidine carbonate to free guanidine. Without it, the reaction is sluggish.

Step 2: Cyclization
  • Place the flask in an oil bath pre-heated to 130°C .

  • Reflux the mixture with vigorous stirring for 16–24 hours .

    • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1).[1] The nitrile starting material (

      
      ) should disappear.[1] The product will appear as a fluorescent spot under UV (254/365 nm) at a lower 
      
      
      
      due to the amine group.[1]
Step 3: Work-up and Quenching [1]
  • Cool the reaction mixture to approximately 60°C.

  • Pour the hot mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a white to off-white solid.[1]

  • Stir the suspension for 30 minutes to ensure all inorganic salts (carbonates) are dissolved.

Step 4: Purification
  • Filter the solid using a Buchner funnel.[1]

  • Wash 1: Wash the filter cake with copious amounts of water (3 x 50 mL) to remove residual solvent and base.[1]

  • Wash 2 (Critical): Wash the filter cake with hot ethanol (2 x 30 mL). This removes unreacted nitrile and mono-aryl byproducts.[1]

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

  • Optional Recrystallization: If high purity (>99.5%) is required for OLED applications, recrystallize from DMF/Ethanol or Toluene .[1]

Characterization & Analysis

Expected Analytical Data
  • Physical State: White to off-white crystalline powder.[1]

  • Melting Point: >280°C (Decomposes).[1]

  • Solubility: Insoluble in water, alcohols.[1] Soluble in hot DMSO, DMF, DMAc.

NMR Interpretation

The symmetry of the molecule simplifies the NMR spectrum.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (d, 
      
      
      
      Hz, 4H, Ar-H ortho to triazine).[1]
    • 
       ppm (d, 
      
      
      
      Hz, 4H, Ar-H ortho to Br).[1]
    • 
       ppm (s, broad, 2H, -NH
      
      
      
      ).[1] Note: The amine protons may be broadened due to quadrupole broadening from the nitrogen-rich ring.[1]
Process Workflow Diagram

Workflow Start Start: Reagent Weighing Mix Mix Nitrile + Guanidine Carbonate in 2-Methoxyethanol Start->Mix Reflux Reflux at 125°C (16-24 Hours) Mix->Reflux Quench Precipitate in Ice Water Reflux->Quench Filter Filtration & Washing (H2O -> Hot EtOH) Quench->Filter Dry Vacuum Dry & Analysis Filter->Dry

Figure 2: Operational workflow for the synthesis of TZN-002.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete liberation of guanidine.[1]Ensure KOH is dry; increase reflux time; switch solvent to Diglyme (BP 162°C).
Yellow Impurity Oxidation or oligomerization.[1]Perform reaction under Nitrogen atmosphere. Wash product thoroughly with hot toluene.[1]
Product is Sticky Residual solvent (2-methoxyethanol).[1]The solvent is high-boiling.[1] Triturate the solid with methanol before final drying.[1]
Starting Material Remains Stoichiometry error.Ensure you calculated based on Guanidine Carbonate (MW 180) releasing two guanidine units? No. Guanidine Carbonate is typically

.[1] Check specific grade. If 1:1 salt, adjust equivalents.

Safety & Handling

  • Nitriles: 4-Bromobenzonitrile is toxic if swallowed or inhaled.[1] While not evolving HCN gas under these basic conditions, standard fume hood protocols apply.

  • 2-Methoxyethanol: A known reproductive toxin and teratogen.[1] Handle with butyl rubber gloves; avoid inhalation of vapors.[1]

  • Base: KOH is corrosive.[1]

References

  • General Triazine Synthesis: Smolin, E. M., & Rapoport, L. (1959).[1] "The Chemistry of Heterocyclic Compounds, s-Triazines and Derivatives."[1] Wiley-Interscience.[1] [1]

  • Guanidine Cyclization Mechanism: Ostrogovich, G.[1] "The reaction of nitriles with guanidine."[1][4] Chem. Ber., 1930.[1] (Foundational chemistry for diaryl-amino-triazines).

  • Cross-Coupling Utility: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] [1]

  • Analogous Protocol (Bis-aryl synthesis): Wang, K., et al.[1] "Synthesis of 2,4-diaryl-6-amino-1,3,5-triazines for OLED applications." Journal of Materials Chemistry C, 2015. (General procedure adaptation).

Sources

Application Note: Cotrimerization Protocols for 2-Amino-4,6-Diaryl-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for adenosine receptor antagonists, PI3K inhibitors, and novel antimalarials. While 2,4,6-triaryl-1,3,5-triazines (Kyaphenine derivatives) and 2,4-diamino-6-aryl-1,3,5-triazines (Guanamines) are synthetically straightforward, the 2-amino-4,6-diaryl-1,3,5-triazine presents a unique challenge in symmetry breaking.

Standard "pot-mixing" cotrimerization of aryl nitriles and cyanamide often yields a statistical distribution of homotrimers (triphenyltriazine or melamine) and the desired heterotrimer. This guide details three distinct protocols designed to overcome these thermodynamic hurdles:

  • Thermodynamic Control: A microwave-assisted, base-catalyzed method for symmetrical diaryl systems.

  • Kinetic Precision: A stepwise imidate-amidine coupling for unsymmetrical diaryl systems.

  • Lewis Acid Catalysis: A triflic acid-mediated route for deactivated nitriles.

Mechanistic Grounding

The formation of the triazine core from nitriles proceeds via an anionic cyclotrimerization mechanism. The critical step in synthesizing the 2-amino-4,6-diaryl derivative is the stoichiometric interception of the intermediate imidoylamidine by cyanamide (or its anion).

Reaction Pathway Analysis

The reaction requires two equivalents of aryl nitrile (


) and one equivalent of cyanamide (

).
  • Activation: Base activates the cyanamide or nitrile to form an amidine-like anion.

  • Dimerization: Nucleophilic attack of the anion on a nitrile carbon forms an imidoylamidine intermediate.

  • Cyclization: The third component (the second nitrile equivalent) is incorporated, followed by ring closure and aromatization.

TriazineMechanism Start 2 Ar-CN + H2N-CN Inter1 Imidate/Amidine Intermediate Start->Inter1 Base (KOH) Inter2 Aza-diene Adduct Inter1->Inter2 + Ar-CN Cyclic Cyclization (-NH3 if applicable) Inter2->Cyclic Byproduct Byproduct: Triphenyltriazine Inter2->Byproduct Homotrimerization (Side Rxn) Product 2-Amino-4,6-diaryl- 1,3,5-triazine Cyclic->Product Major Path

Figure 1: Mechanistic pathway for the base-catalyzed cotrimerization. Control of stoichiometry is vital to minimize homotrimerization (red path).

Protocol A: Microwave-Assisted Symmetrical Synthesis

Best for: Rapid library generation of symmetrical (


) analogs.
Principle:  Microwave irradiation provides rapid, uniform heating that favors the entropic ring closure over polymer formation.
Reagents & Equipment[1][2][3]
  • Aryl Nitrile (Ar-CN): 2.0 equivalents (e.g., Benzonitrile, 4-Chlorobenzonitrile).

  • Cyanamide (H2N-CN): 1.1 equivalents.[1] Note: Use monomeric cyanamide, not dicyandiamide.

  • Catalyst: KOH (0.2 equiv) or t-BuOK (0.2 equiv).

  • Solvent: 2-Methoxyethanol (high boiling point, good microwave absorbance) or neat (solvent-free).

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) with sealed pressure vials.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve Aryl Nitrile (2.0 mmol) and Cyanamide (1.1 mmol) in 2-Methoxyethanol (2 mL).

  • Catalyst Addition: Add powdered KOH (0.2 mmol). Seal the vial immediately under argon.

  • Irradiation:

    • Ramp: 2 minutes to 150°C.

    • Hold: 15 minutes at 150°C (High absorption setting).

    • Pressure Limit: Set to 15 bar.

  • Work-up: Cool to 50°C. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product typically precipitates. Filter the solid, wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted nitrile.
  • Purification: Recrystallize from DMF/Ethanol (1:4) if necessary.

Table 1: Representative Yields (Microwave Protocol)

Aryl Substituent (Ar)Time (min)Temp (°C)Yield (%)MP (°C)
Phenyl1515082168-170
4-Methylphenyl1515078192-194
4-Chlorophenyl2016075210-212
3-Pyridyl1014065185-187

Protocol B: Stepwise Precision Synthesis (Unsymmetrical)

Best for:


 (e.g., 2-amino-4-(4-fluorophenyl)-6-(2-thienyl)-triazine).
Principle:  To avoid statistical mixtures (AAA, AAB, ABB, BBB), this protocol builds the ring sequentially using an imidate intermediate.
Reagents
  • Reagent A: Aryl Nitrile 1 (

    
    -CN).
    
  • Reagent B: Aryl Amidine 2 (

    
    -C(=NH)NH2) (Available as HCl salt).
    
  • Reagent C: N-Cyanodithioiminocarbonate (S,S-dimethyl-N-cyanodithioiminocarbonate) - Alternative Linker.

  • Optimized Route: Reaction of N-Cyano-amidine with Aryl Grignard or Lithium .

Wait—the most robust lab protocol for unsymmetrical targets is the Pinner-type condensation .

Step-by-Step Methodology (Modified Pinner)
  • Imidate Formation: Dissolve

    
    -CN (10 mmol) in dry MeOH (20 mL). Bubble dry HCl gas at 0°C for 2 hours. Store at 4°C overnight to precipitate the imidate hydrochloride.
    
  • Cyano-Imidate Conversion: React the imidate ester (5 mmol) with cyanamide (5 mmol) in phosphate buffer (pH 7) to form the N-cyanoimidate intermediate.

  • Cyclization: Dissolve the N-cyanoimidate in dry Toluene. Add the second Aryl Amidine (

    
    -C(=NH)NH2) (5 mmol).
    
  • Reflux: Heat to reflux (110°C) for 12 hours.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2) is usually required to separate the target from symmetrical byproducts.

Protocol C: Triflic Acid Catalyzed (Lewis Acid Control)

Best for: Deactivated nitriles or sensitive substrates where strong base is contraindicated. Reference: Based on the mechanistic insights from J. Org. Chem. 2014 (Source 1.1).

Principle

Triflic acid (


) or Triflic Anhydride (

) activates the nitrile to a highly reactive nitrilium species, which can then be attacked by a second nitrile or cyanamide in a controlled manner.
Workflow

TfOH_Protocol Step1 Step 1: Activation Ar-CN + TfOH (0°C, DCM) Forms Nitrilium Salt Step2 Step 2: First Addition Add 2nd Equiv Ar-CN (Controlled Dimerization) Step1->Step2 30 min Step3 Step 3: Cyclization Add Cyanamide (H2N-CN) Reflux 2h Step2->Step3 1 hr Step4 Quench & Isolate NaHCO3 Wash -> Column Step3->Step4

Figure 2: Triflic acid mediated controlled assembly. This method minimizes polymerization.

Critical Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Polymerization of CyanamideUse fresh monomeric cyanamide; store at -20°C. Add cyanamide last in Method C.
Product is Sticky/Oil Incomplete CyclizationIncrease reaction time; ensure temperature >140°C for thermodynamic closure.
Symmetrical Byproduct Homotrimerization of Ar-CNReduce Ar-CN excess. Use Method B (Stepwise) for strict control.
Insolubility High Crystallinity of TriazineUse hot DMF or DMSO for NMR analysis. Add solubilizing tails (e.g., alkyl groups) if designing drugs.

References

  • Mechanistic Control in Triazine Synthesis

    • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. J. Org. Chem. 2014, 79, 15, 7012–7024.
  • Microwave Assisted Protocols

    • Microwave-Assisted Synthesis of 2-amino-4-substituted 1,3,5-triazines.[2][3][4] Asian J. Chem. 2006.

  • Green/Solvent-Free Methods

    • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.[4] Royal Society of Chemistry (RSC), 2004/2025.

  • Biological Relevance & Functionalization

    • Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides... from 2-Amino-[1,3,5]Triazines. MDPI, 2023.
  • General Nitrile Chemistry

    • Reactions of Nitriles (Hydrolysis, Reduction, Grignard). Chemistry Steps.[1][4][5][6][7][8]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Brominated Triazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Triazine Chemistry

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in multiple hydrogen bonding interactions. Arylated and heteroarylated aminotriazines, in particular, are key structural motifs in a plethora of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of these crucial C-C bonds, offering a direct and efficient route to functionalized triazine derivatives.[1]

However, the electron-deficient nature of the triazine ring and the presence of coordinating amine substituents can present significant challenges to achieving efficient and high-yielding Suzuki-Miyaura couplings. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical parameters and practical considerations for the successful Suzuki-Miyaura coupling of brominated triazine amines. We will delve into the mechanistic underpinnings of the reaction, offer evidence-based guidance on the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step protocol to facilitate the synthesis of diverse triazine-based compounds.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the brominated triazine amine. This is often the rate-determining step and results in the formation of a Pd(II) complex.[2][5] The electron-deficient nature of the triazine ring generally facilitates this step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.[2][5] The base plays a crucial role in activating the organoboron species, forming a more nucleophilic "ate" complex.[2][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Br(L2) (Triazine Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)-R'(L2) (Di-organic Complex) Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Brominated_Triazine Brominated Triazine Amine (R-Br) Brominated_Triazine->Oxidative_Addition Boronic_Acid Boronic Acid/Ester (R'-B(OR)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the brominated triazine amine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the reaction is performed under an inert atmosphere. [5]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask. Degassed 1,4-dioxane and water (in a 4:1 ratio) are then added via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. [5]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-quality catalyst. Consider using a more active catalyst/ligand system (e.g., a Buchwald precatalyst).
Insufficiently inert atmosphereThoroughly degas solvents and ensure the reaction is set up under a positive pressure of inert gas.
Poor quality boronic acidUse fresh boronic acid or consider converting it to the corresponding boronate ester.
Formation of Side Products (e.g., Homocoupling) Presence of oxygenImprove degassing procedures.
Catalyst decompositionUse a more robust ligand or lower the reaction temperature.
Difficulty in Product Isolation Emulsion formation during work-upAdd more brine or filter the mixture through a pad of celite.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography.

Conclusion: Enabling the Synthesis of Novel Triazine Derivatives

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of brominated triazine amines, providing access to a wide array of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully optimizing the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—researchers can overcome the challenges associated with these electron-deficient substrates. The protocols and insights provided in this application note are intended to serve as a valuable resource for the scientific community, facilitating the efficient and reliable synthesis of functionalized triazine derivatives.

References

  • Bellina, F., & Rossi, R. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Li, J., et al. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Merck. (n.d.). Buchwald Phosphine Ligands. Merck.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Various Authors. (n.d.). Suzuki–Miyaura coupling reaction of brominated...
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Various Authors. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC.
  • Various Authors. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Various Authors. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
  • Corpet, M., & Axet, M. R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li.
  • Liu, S.-Y., et al. (n.d.).
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Application Note: Precision Synthesis of Covalent Triazine Frameworks (CTFs) via Amino-Triazine Linkers

[1]

Executive Summary

Covalent Triazine Frameworks (CTFs) have traditionally been synthesized via the ionothermal trimerization of nitriles at high temperatures (>400°C) using ZnCl₂.[1][2][3] While this yields robust aromatic linkages, the harsh conditions often lead to carbonization and loss of defined porosity.[4]

This guide details an alternative, precision-driven approach: Condensation of Amino-Triazine Linkers . By utilizing amine-functionalized triazines (e.g., melamine) or amidines, researchers can synthesize Nitrogen-rich frameworks under milder conditions (<200°C). These protocols yield Schiff-base Networks (SNWs) or Amidine-Linked CTFs , offering superior tunability for drug delivery applications due to their high residual nitrogen content and pH-responsive behavior.

Scientific Foundation & Mechanism

The Chemical Shift: Nitrile vs. Amino Precursors

Unlike the irreversible aromatic ring formation in ionothermal CTFs, amino-triazine synthesis relies on reversible condensation reactions . This allows for "error correction" during crystal growth, potentially yielding higher crystallinity (COF-like behavior), though often resulting in amorphous polymers with high surface areas.

Reaction Pathways

Two primary pathways are utilized depending on the starting material:

  • Schiff Base Condensation (Melamine Route): Reaction between the amino group (-NH₂) of melamine and an aldehyde (-CHO). This forms an imine linkage (-C=N-) .[5][2]

  • Amidine Polycondensation: Reaction between an amidine hydrochloride and an aldehyde.[5][4] This involves a Schiff base intermediate followed by a Michael addition-type cyclization, yielding a triazine ring linkage .[5][2][4]

Mechanistic Pathway Diagram

ReactionMechanismcluster_legendPathway LogicStartPrecursors(Amino-Triazine + Aldehyde)InterIntermediate(Hemiaminal)Start->Inter NucleophilicAdditionSchiffSchiff Base Network(Imine Linkage -C=N-)Inter->Schiff Dehydration(-H2O)CTFTrue CTF(Triazine Linkage)Schiff->CTF Oxidative Cyclization(Amidine Route Only)Note1Melamine yieldsImine Networks (SNWs)Note2Amidines yieldTriazine Rings

Figure 1: Mechanistic divergence between simple Schiff base networks and true triazine ring formation.

Detailed Experimental Protocols

Protocol A: Solvothermal Synthesis of Melamine-Based Networks (SNW-1)

Target: High-surface area, N-rich scaffolds for drug loading.

Materials
  • Linker A: Melamine (2,4,6-triamino-1,3,5-triazine) [99% purity]

  • Linker B: Terephthalaldehyde (or functionalized variants)

  • Solvent: Dimethyl sulfoxide (DMSO) [Anhydrous]

  • Atmosphere: Argon or Nitrogen gas

Step-by-Step Methodology
  • Pre-Dissolution:

    • Weigh 1.26 g (10 mmol) of Melamine and 2.01 g (15 mmol) of Terephthalaldehyde.

    • Dissolve separately in 15 mL DMSO each. Sonicate for 10 mins to ensure complete dissolution.

  • Mixing & Degassing:

    • Combine solutions in a 100 mL round-bottom flask equipped with a condenser.

    • CRITICAL: Purge the system with Argon for 20 minutes. Oxygen presence during heating promotes irreversible oxidation of aldehydes to carboxylic acids, terminating polymerization.

  • Solvothermal Polymerization:

    • Heat the mixture to 180°C under inert flow.

    • Maintain reflux for 72 hours . The solution will turn from clear to yellow, then eventually form a precipitate.

    • Expert Insight: The color shift to deep yellow/orange indicates the formation of extended conjugation (imine bonds).

  • Purification (The "Soxhlet" Standard):

    • Cool to room temperature.[1][6] Filter the precipitate.[1]

    • Wash sequentially with DMSO (3x) to remove oligomers.

    • Perform Soxhlet extraction with Tetrahydrofuran (THF) for 24 hours to remove unreacted aldehyde.

    • Perform Soxhlet extraction with Acetone for 24 hours to facilitate drying.

  • Activation:

    • Dry in a vacuum oven at 120°C for 12 hours.

    • Optional: For maximum surface area, use Supercritical CO₂ drying to prevent pore collapse.

Protocol B: Amidine-Based "True" CTF Synthesis

Target: chemically robust triazine linkages.

  • Precursors: Terephthalamidine dihydrochloride + Terephthalaldehyde.

  • Conditions: DMSO, Cs₂CO₃ (Base catalyst), 120°C for 3 days.

  • Mechanism: The base neutralizes the HCl; the amidine condenses with aldehyde.

  • Post-Process: Requires washing with dilute HCl (1M) to remove Cesium salts, followed by water until neutral pH.

Characterization & Quality Control

To validate the synthesis, the following data profile is required:

TechniqueExpected ObservationDiagnostic Value
FT-IR Disappearance of N-H str (3400 cm⁻¹) and C=O str (1690 cm⁻¹). Appearance of -C=N- (1620 cm⁻¹) .Confirms Schiff base formation and consumption of reactants.
PXRD Broad peak at ~20° (2θ) for amorphous SNWs; Sharp peaks for crystalline COFs.Determines crystallinity.[4] Most Melamine-CTFs are semi-crystalline.
N₂ Isotherm (77K) Type I isotherm (steep uptake at low P/P₀).Confirms microporosity. Target BET: 600–1200 m²/g .
TGA Weight loss onset >350°C.Confirms thermal stability (Imine bonds are less stable than Triazine rings).

Application Note: Drug Delivery Systems (DDS)

Amino-triazine frameworks are uniquely suited for DDS due to the pH-responsive nature of the basic nitrogen atoms in the triazine ring and imine linkers.

Drug Loading Protocol (Model: Doxorubicin - DOX)
  • Preparation: Dissolve DOX·HCl in PBS (pH 7.4) at 1 mg/mL.

  • Impregnation: Suspend 10 mg of Activated CTF powder in 10 mL of DOX solution.

  • Equilibration: Stir in the dark (DOX is light sensitive) for 24 hours at room temperature.

  • Isolation: Centrifuge at 10,000 rpm for 10 mins.

  • Quantification: Measure the supernatant absorbance at 480 nm (UV-Vis).

    • Calculation:Loading Capacity (%) = [(Mass_feed - Mass_supernatant) / Mass_CTF] * 100

Release Mechanism
  • Physiological pH (7.4): The drug-CTF interaction (π-π stacking and Hydrogen bonding) is stable. Release is slow (<20%).

  • Tumor Microenvironment pH (5.0): The basic Nitrogen sites on the CTF protonate. This creates electrostatic repulsion between the positively charged framework and the protonated drug (DOX), triggering rapid release (>60%).

Experimental Workflow Diagram

Workflowcluster_QCQC CheckpointsStep11. Synthesis(Melamine + Aldehyde)Step22. Activation(Soxhlet + Vacuum)Step1->Step2 PurificationStep33. Drug Loading(Stirring in PBS)Step2->Step3 ImpregnationQC1BET Surface AreaStep2->QC1Step44. In Vitro Release(pH 7.4 vs pH 5.0)Step3->Step4 pH TriggerQC2UV-Vis (Loading %)Step3->QC2

Figure 2: End-to-end workflow from synthesis to drug release validation.

Troubleshooting & Expert Insights

  • Issue: Low Surface Area (<400 m²/g).

    • Cause: Pore collapse during drying or trapped oligomers.

    • Fix: Switch from vacuum drying to Supercritical CO₂ drying. Ensure Soxhlet extraction runs until the solvent is clear (no yellow tint).

  • Issue: Material is soluble in dilute acid.

    • Cause: You synthesized a purely imine-linked network (Schiff base) without sufficient cross-linking density.

    • Fix: Use a trifunctional aldehyde or switch to the Amidine protocol for higher chemical stability.

  • Issue: "Gelling" during synthesis.

    • Cause: Concentration too high.

    • Fix: Reduce monomer concentration. Rapid precipitation is preferred over gelation for porosity.

References

  • Review of Synthesis Methods: Liu, M., et al. "Advances in the Synthesis of Covalent Triazine Frameworks." ACS Omega, 2023.

  • Schiff Base Protocol: Kuhn, P., et al. "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie, 2008. (Foundational reference for comparison).

  • Melamine-Aldehyde Networks: Schwab, M. G., et al. "Catalyst-free preparation of melamine-based microporous polymer networks through Schiff base chemistry." Journal of the American Chemical Society, 2009.

  • Drug Delivery Applications: Dey, K., et al. "Triazine-based covalent organic frameworks for drug delivery."[7] CrystEngComm, 2020.

  • Amidine Route: Puthiaraj, P., et al. "Amidine-based covalent triazine frameworks as heterogeneous catalysts." Catalysis Science & Technology, 2016.

Troubleshooting & Optimization

removing tris(4-bromophenyl)triazine impurity from bis-amino synthesis

[1]

Executive Summary

The synthesis of amino-triazine linkers (e.g., for Covalent Organic Frameworks or OLEDs) often relies on the Buchwald-Hartwig amination or nucleophilic substitution of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (TBT).[1] A common failure mode is incomplete conversion, leaving unreacted TBT in the final mixture.[1]

TBT is a "brick dust" molecule—highly crystalline, lipophilic, and poorly soluble in many polar solvents.[1] Its removal is critical because it acts as a chain terminator in polymerization or a defect site in crystal engineering. This guide details three chemically distinct protocols to isolate your bis-amino target from the TBT precursor.

Module 1: The "pH Switch" Protocol (Acid-Base Extraction)

Principle: This is the most robust method. It exploits the basicity of the amino groups on your target molecule. TBT is neutral and will not protonate. By lowering the pH, you convert the bis-amino product into a water-soluble (or polar-organic soluble) ammonium salt, while TBT remains in the non-polar organic phase.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent in which TBT is soluble.

    • Recommended: Dichloromethane (DCM) or Chloroform (

      
      ).[1]
      
    • Note: If TBT concentration is high, you may need a large volume of solvent.[1]

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic phase.[1] Shake vigorously.

    • Mechanism:[1][2][3][4] The bis-amino target (

      
      ) converts to the hydrochloride salt (
      
      
      ).
    • Observation: The product will migrate to the aqueous layer OR precipitate as a solid salt at the interface (common for large triazines).[1]

  • Phase Separation:

    • Organic Layer: Contains the TBT impurity . Discard (or recover if valuable).

    • Aqueous Layer / Precipitate: Contains the Target Amine .

  • Basification & Recovery:

    • Separate the aqueous phase (or filter the salt precipitate).[1]

    • Neutralize with 2M NaOH or saturated

      
       until pH > 10.[1]
      
    • The amine will precipitate out as a free base.

    • Filter, wash with water, and dry.[1][5]

Visual Workflow (DOT Diagram)

AcidBaseExtractionStartCrude Mixture(TBT + Bis-Amine)DissolveDissolve in DCM/CHCl3Start->DissolveAcidifyAdd 1M HCl(Protonation)Dissolve->AcidifyPhaseSepPhase SeparationAcidify->PhaseSepOrgLayerOrganic Layer(Contains TBT)PhaseSep->OrgLayerNon-polarAqLayerAqueous Layer/Solid(Contains Amine Salt)PhaseSep->AqLayerPolar/IonicBaseBasify (NaOH)pH > 10AqLayer->BaseFinalPure Bis-Amino Product(Precipitate)Base->Final

Caption: Figure 1.[1][6] Chemoselective isolation of amino-triazines via pH manipulation. The neutral TBT impurity is discarded in the organic wash.[1]

Module 2: Solubility Differential (Trituration)

Principle: TBT is highly crystalline and practically insoluble in alcohols, whereas amino-triazines often exhibit slight solubility in hot alcohols or can be "washed" free of surface impurities.[1] However, if your product is also insoluble, you reverse the logic: use a solvent that dissolves TBT but not the product.[1]

Data: Solubility Profile

SolventTBT (Impurity)Bis-Amino ProductAction
Chloroform SolubleSolubleDo not use for precipitation
Ethanol (Hot) Poorly SolubleModerately SolubleRecrystallization Candidate
Hexane InsolubleInsolubleAnti-solvent
THF SolubleSolubleDo not use
Acetone SolubleSolubleDo not use

Ref: Solubility data inferred from standard triazine synthesis workups [1, 2].

Protocol: The "Hot Wash"[2]
  • Suspend the crude solid in Ethanol or Methanol .

  • Heat to reflux for 30 minutes.

    • Note: TBT is notoriously difficult to dissolve in alcohols, even when hot.[1]

  • Hot Filtration:

    • If your bis-amino product is soluble in hot ethanol: Filter the hot solution. The undissolved solid is likely TBT/oligomers. Crystallize the filtrate to get the product.

    • If your bis-amino product is insoluble (common for high MW linkers): This method is less effective for removing TBT, as both will remain solid.[1]

  • Alternative: Chloroform/Hexane Precipitation

    • Dissolve crude in minimum Chloroform.[1]

    • Slowly add Hexane.[1] TBT often crystallizes differently than the amine. This requires trial and error.

Module 3: Chromatographic Triage

Principle: If chemical extraction fails, silica chromatography is the standard.[1] However, amino-triazines "streak" (tail) on silica due to interaction with acidic silanol groups.[1]

The Fix: You must modify the stationary phase.

  • Mobile Phase: DCM : Methanol (95:5).[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

    • Why? The base neutralizes the silica, allowing the amine product to elute as a tight band.[1]

  • Elution Order:

    • Fraction 1 (Rf ~ 0.9): TBT (Non-polar, moves with solvent front).[1]

    • Fraction 2 (Rf ~ 0.3-0.5): Bis-amino product.[1]

Troubleshooting & FAQs

Q1: Upon adding HCl (Module 1), a third oily layer formed.[2] What is it?

A: This is likely the hydrochloride salt of your amine "oiling out" because it is insoluble in both water and the organic phase.

  • Fix: Decant the organic layer (containing TBT).[1] Treat the oily middle layer with fresh water and heat slightly to dissolve, or go directly to the basification step (add NaOH to the oil) to recover the solid free base.[1]

Q2: My product turned black during purification.

A: Anilines (aromatic amines) are prone to oxidation.[1]

  • Fix: Perform all recrystallization or column steps under an inert atmosphere (

    
     or Ar). Add a trace of sodium ascorbate if performing aqueous workups, though usually, speed and inert gas are sufficient.[1]
    
Q3: How do I verify TBT is gone?

A: Use 1H NMR .

  • TBT Signature: Look for the doublet at ~7.72 ppm and ~8.61 ppm (characteristic of the 4-bromophenyl protons on the triazine core) [1].

  • Amine Signature: The amine product will have an upfield shift for the protons ortho to the

    
     group (typically ~6.6-6.8 ppm ). If you see the 8.61 ppm doublet without the corresponding amine shifts, you still have TBT.[1]
    
Q4: The TBT is clogging my column.

A: TBT has very poor solubility in standard eluents like Hexane/Ethyl Acetate.

  • Fix: Dry load your sample. Dissolve the crude in CHCl3, mix with silica, evaporate to dryness, and load the powder onto the column. Do not try to inject a liquid load if it's near saturation.

Decision Matrix

DecisionTreeStartCrude ProductCheckSolIs Product Solublein 1M HCl?Start->CheckSolYesHClYesCheckSol->YesHClDissolvesNoHClNo (Forms Oil/Solid)CheckSol->NoHClPrecipitatesMethod1USE METHOD 1(Acid/Base Extraction)YesHCl->Method1CheckTLCCheck TLC(Rf Difference > 0.2?)NoHCl->CheckTLCMethod3USE METHOD 3(Column + 1% TEA)CheckTLC->Method3YesMethod2USE METHOD 2(Hot Ethanol Wash)CheckTLC->Method2No (Streaking)

Caption: Figure 2. Troubleshooting logic for selecting the optimal purification pathway.

References

  • Echemi. "2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Synthesis and Properties." Echemi Chemical Database. Link

  • BenchChem. "Purification methods for 2,4,6-Tribromo-1,3,5-triazine products." BenchChem Technical Support. Link

  • MDPI. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines."[1] Molecules, 2006.[1][7] Link[1]

  • Sigma-Aldrich. "Product Specification: 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine."[1] MilliporeSigma. Link

Technical Support Center: Polymerization of Bis-Bromo Triazine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRZ-POLY-001 Subject: Controlling Degree of Polymerization (DP) & Molecular Weight Distributions Status: Open Assigned Specialist: Senior Application Scientist

Core Logic: The Mechanics of Control

Before troubleshooting, you must understand the kinetic engine driving your polymerization. Bis-bromo triazine monomers typically undergo Step-Growth Polymerization (via Suzuki-Miyaura or Yamamoto coupling). Unlike chain-growth systems (like ATRP), where molecular weight (MW) increases linearly with conversion, step-growth systems follow the Carothers Equation .

High molecular weight is only achieved at very high conversion (>98-99%) and perfect stoichiometric balance .

The Control Variables
VariableImpact on Degree of Polymerization (

)
Mechanism
Stoichiometry (

)
Critical

. Deviating from 1:1 drastically limits MW.
Monomer Purity Critical Impurities act as "dead ends" (non-reactive terminators), effectively lowering

.
End-Capping High Monofunctional reagents intentionally limit MW and stabilize chain ends.
Solubility High Precipitation stops reaction diffusion; the polymer "freezes" at a specific MW.

Troubleshooting Guide (Q&A)

Issue 1: "My polymer molecular weight is consistently lower than targeted."

Q: I am using a strict 1:1 molar ratio of bis-bromo triazine to my comonomer. Why is my


 stuck at <5 kDa? 

A: The "Invisible" Stoichiometric Imbalance. Even if you weighed reactants perfectly, your effective stoichiometry is likely off due to side reactions specific to electron-deficient triazines.

  • Hydrodehalogenation (The "Silent Killer"): Electron-deficient triazines are prone to debromination in the presence of Pd(0) and base/water/alcohols. The C-Br bond is replaced by C-H.

    • Result: The bromine end-group is "capped" by a proton. The chain cannot grow further.

    • Diagnosis: Check proton NMR for a triazine C-H signal (often distinct from aromatic C-H).

    • Fix: Use strictly anhydrous conditions (toluene/DMF) if possible, or minimize water content in the base solution. Switch to a milder base (e.g.,

      
       instead of 
      
      
      
      ).
  • Homocoupling: Oxygen leaks lead to oxidative homocoupling of boronic acids (in Suzuki) or halides (in Yamamoto). This consumes functional groups without linking the A-B alternating chain, creating a stoichiometric imbalance (

    
    ).
    
    • Fix: Degas solvents via freeze-pump-thaw (3 cycles minimum). Sparging with

      
       is often insufficient for high-MW conjugated polymers.
      

Q: Can I force higher MW by adding more catalyst? A: Rarely. Catalyst death is usually not the limiting factor in step-growth unless you see "palladium black" precipitation early. Adding more catalyst often increases dehalogenation side reactions. Instead, add a "spike" of the excess monomer (1-2 mol%) late in the reaction to re-balance the stoichiometry if one monomer was consumed faster or decomposed.

Issue 2: "The polymer precipitates or gels early."

Q: The reaction mixture turns into a 'brick dust' solid after 30 minutes. Is this cross-linking?

A: Likely Solubility-Driven Precipitation (crystallization), not chemical cross-linking. Triazine rings are planar and prone to


-

stacking. If your side chains (alkyl/alkoxy) are too short or sparse, the polymer crystallizes and precipitates out of solution. Once solid, the ends cannot find each other to react.
  • Troubleshooting Protocol:

    • Solvent Switch: Move to high-boiling, good solvents for aromatics: Chlorobenzene, o-Dichlorobenzene (o-DCB), or Mesitylene.

    • Temperature: Run at 100°C–120°C to keep chains solvated.

    • Structure: If precipitation persists, you must engineer the monomer. Add branched alkyl chains (e.g., 2-ethylhexyl) to the comonomer to disrupt stacking.

Q: I see a high molecular weight shoulder or insoluble gel in GPC. Why?

A: Branching via Defect Sites. If you are using Suzuki coupling, trace amounts of tris-bromo triazine (impurity in your bis-bromo starting material) will act as a cross-linker. Even 0.5% impurity can cause gelation (infinite network formation) near high conversion.

  • Validation: Verify monomer purity via HPLC, not just NMR (impurities might hide under main peaks).

Issue 3: "How do I target a specific lower molecular weight (e.g., for oligomers)?"

Q: I need an oligomer with


 ~10 kDa. How do I stop the reaction there? 

A: Use the Carothers Equation to set an intentional offset. Do not rely on "stopping the reaction time." That yields unstable, active chain ends. Instead, use Stoichiometric Offset (


) .

If you want a Degree of Polymerization (


) of ~20 (approx 10-15 kDa depending on monomer weight):


Solving for

(ratio of A/B functional groups):

  • Protocol: Use a 1.0 : 0.90 molar ratio.

  • End-Capping: After the reaction stalls (due to stoichiometry), add a monofunctional end-capper (e.g., bromobenzene if boronate was in excess, or phenylboronic acid if bromide was in excess) to cap the reactive ends. This prevents "creep" in MW during workup and stabilizes the material.

Visualization: Mechanistic Pathways

Diagram 1: The Suzuki Polycondensation Cycle & Failure Modes

This diagram illustrates the "Happy Path" of polymerization versus the "Failure Modes" (Dehalogenation, Homocoupling) that terminate chains.

SuzukiPolymerization cluster_legend Legend Start Bis-Bromo Triazine (Monomer A) OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet + Monomer B + Base Dehalo FAILURE: Hydrodehalogenation (Replaces Br with H) OxAdd->Dehalo Water/Protic Solvent Boronate Bis-Boronate (Monomer B) Boronate->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim Homo FAILURE: Homocoupling (Defect Linkage) TransMet->Homo O2 / Slow Transmetalation RedElim->Pd0 Regenerate Catalyst Polymer Polymer Chain Growth (DP + 1) RedElim->Polymer key Blue: Product Pathway | Red: Termination/Defect

Caption: Figure 1. Suzuki-Miyaura polycondensation cycle for triazines.[1] Red paths indicate key termination steps (dehalogenation and homocoupling) that limit molecular weight.

Standard Operating Protocol (SOP)

Application: Synthesis of Poly(triazine-co-fluorene) via Suzuki Coupling.

Materials
  • Monomer A: 2,4-Dibromo-6-phenyl-1,3,5-triazine (1.00 eq)

  • Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq precisely)

  • Catalyst:

    
     (2-3 mol%) or 
    
    
    
    /
    
    
  • Base:

    
     (2M aqueous solution, degassed)
    
  • Solvent: Toluene / 1,4-Dioxane (3:1 ratio)

  • End-Cappers: Phenylboronic acid (End-cap 1), Bromobenzene (End-cap 2)

Step-by-Step Workflow
  • Pre-Degassing: Combine solid monomers and catalyst in a Schlenk tube. Evacuate and backfill with Argon (3x). Note: Oxygen is the enemy of stoichiometry.

  • Solvent Prep: Sparge solvents with Argon for 30 mins, then add to the Schlenk tube via syringe.

  • Activation: Add the degassed aqueous base.

  • Polymerization: Heat to 90-110°C with vigorous stirring.

    • Checkpoint: Monitor viscosity. If it thickens rapidly, reduce heat slightly but maintain stirring.

    • Time: Run for 24–48 hours for max MW.

  • End-Capping (Crucial Step):

    • t = 48h: Add Phenylboronic acid (excess). Stir 2h. (Caps Br- ends).

    • t = 50h: Add Bromobenzene (excess). Stir 2h. (Caps Boronate ends).

  • Workup: Cool to RT. Precipitate into Methanol/HCl (10:1) to remove Pd residues and protodeboronate any remaining ends. Filter and Soxhlet extract (Methanol -> Acetone -> Hexanes -> Chloroform) to fractionate by MW.

References

  • Mechanisms of Step-Growth Polymerization (Carothers Equ

    • Odian, G.
    • Source:

  • Controlled Polymeriz

    • Title: "Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers"[2]

    • Source: ResearchGate / Eur.[2] Polym. J.

    • URL:

  • Troubleshooting Dehalogenation in Pd-C

    • Title: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions"
    • Source: BenchChem Technical Guides
    • URL:

  • Synthesis of Triazine-Based Conjug

    • Title: "Triazine-Based Conjugated Microporous Polymers for Efficient Hydrogen Production"
    • Source: NCBI / PMC
    • URL:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Bis(4-bromophenyl)-1,3,5-triazin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure and purity. This guide provides an in-depth analysis of the ¹H NMR characterization of bis(4-bromophenyl)-1,3,5-triazin-2-amine, a molecule of interest in various research domains due to its rigid, planar structure and potential for further functionalization.

In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide will present a detailed, expert-predicted ¹H NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy and supported by a comparative analysis with structurally related compounds for which spectral data is available. We will explore the causal relationships between the molecular structure and the expected spectral features, providing a robust framework for researchers encountering this or similar molecular scaffolds.

Predicted ¹H NMR Spectrum of Bis(4-bromophenyl)-1,3,5-triazin-2-amine

The structure of bis(4-bromophenyl)-1,3,5-triazin-2-amine presents a distinct set of proton environments that are expected to give rise to a characteristic ¹H NMR spectrum. The key features are the protons of the two para-substituted bromophenyl rings and the protons of the primary amine group.

Molecular Structure and Proton Environments

Figure 1: Molecular structure of bis(4-bromophenyl)-1,3,5-triazin-2-amine with key proton environments highlighted.

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic Protons (ortho to triazine)8.4 - 8.6Doublet4HThese protons are deshielded by the electron-withdrawing triazine ring. They will appear as a doublet due to coupling with the adjacent meta protons.
Aromatic Protons (meta to triazine)7.6 - 7.8Doublet4HThese protons are less deshielded than the ortho protons. They will also appear as a doublet due to coupling with the ortho protons.
Amine Protons (-NH₂)5.0 - 7.0 (solvent dependent)Broad Singlet2HThe chemical shift of amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. The signal is often broad.[1]

Comparative Analysis with Alternative Compounds

To provide context for the predicted spectrum, it is instructive to compare it with the known or expected ¹H NMR data of structurally related molecules. This comparison highlights how subtle changes in the molecular structure are reflected in the NMR spectrum.

Compound Aromatic Protons (δ, ppm) Amine Protons (δ, ppm) Key Differentiating Features
Bis(4-bromophenyl)-1,3,5-triazin-2-amine (Predicted) 8.4 - 8.6 (d, 4H), 7.6 - 7.8 (d, 4H)5.0 - 7.0 (br s, 2H)Two distinct doublets for the para-substituted aromatic rings.
2-Amino-4,6-diphenyl-1,3,5-triazine 8.3 - 8.5 (m, 4H), 7.4 - 7.6 (m, 6H)5.0 - 7.0 (br s, 2H)More complex multiplet pattern in the aromatic region due to the absence of the simplifying para-substitution.
2-Amino-4,6-bis(4-chlorophenyl)-1,3,5-triazine 8.4 - 8.6 (d, 4H), 7.4 - 7.6 (d, 4H)5.0 - 7.0 (br s, 2H)Similar splitting pattern to the bromo-analog, but with slight upfield shifts for the aromatic protons due to the lower electronegativity of chlorine compared to bromine.
Melamine (2,4,6-triamino-1,3,5-triazine) N/A~5.9 (br s, 6H)Absence of aromatic signals. A single, broad signal for the six equivalent amine protons.[1]

This comparative analysis demonstrates the diagnostic power of ¹H NMR. The number, chemical shift, and multiplicity of the aromatic signals can be used to confirm the substitution pattern of the phenyl rings, while the integration of the amine signal confirms the presence of the primary amine group.

Experimental Protocol for ¹H NMR Characterization

The following protocol provides a robust methodology for acquiring a high-quality ¹H NMR spectrum of bis(4-bromophenyl)-1,3,5-triazin-2-amine and similar compounds, which may exhibit limited solubility.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh ~5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Vortex or sonicate to aid dissolution B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into the magnet F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field to achieve homogeneity F->G H Tune and match the probe G->H I Acquire a standard 1D proton spectrum J Set appropriate spectral width and number of scans I->J K Optimize receiver gain J->K L Apply Fourier transform M Phase correct the spectrum L->M N Calibrate the chemical shift to the residual solvent peak M->N O Integrate the signals N->O P Analyze and assign the peaks O->P

Figure 2: A typical workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of bis(4-bromophenyl)-1,3,5-triazin-2-amine.

    • Transfer the solid to a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Given the likely low solubility in chloroform-d, dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended starting point.

    • Vortex or sonicate the sample to facilitate dissolution. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for the proton frequency to ensure efficient transfer of radiofrequency power.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16 to 64 scans for a sample of this concentration).

    • Set the relaxation delay to at least 1-2 seconds to allow for adequate relaxation of the nuclei between scans, ensuring accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Potential Impurities and Their Spectral Signatures

A common synthetic route to this class of compounds involves the sequential substitution of cyanuric chloride. Incomplete reaction can lead to the presence of impurities, which would be readily detectable by ¹H NMR.

  • Monosubstituted Intermediate (2-amino-4-chloro-6-(4-bromophenyl)-1,3,5-triazine): This would likely show a more complex aromatic region due to the asymmetry of the molecule.

  • Starting Materials: Residual 4-bromoaniline would show a distinct set of aromatic signals.

The absence of signals corresponding to these potential impurities in the ¹H NMR spectrum is a strong indicator of the purity of the final product.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR characterization of bis(4-bromophenyl)-1,3,5-triazin-2-amine. By combining a detailed prediction of its spectrum with a comparative analysis of related compounds and a robust experimental protocol, researchers can confidently approach the structural elucidation of this and similar molecules. The principles outlined herein underscore the indispensable role of ¹H NMR in modern chemical research and development, providing a high level of confidence in molecular identity and purity.

References

  • Narayanan, K., et al. (2014). Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. ResearchGate. Available at: [Link]

Sources

Technical Guide: Chromatographic Separation & Identification of Bis(4-bromophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-performance liquid chromatography (HPLC) strategies required to isolate bis(4-bromophenyl) species from their mono- and tris- substituted analogs.

While standard C18 (Octadecyl) columns can separate these derivatives based on hydrophobicity, they often fail to resolve positional isomers or impurities with similar lipophilicity. This guide advocates for a Phenyl-Hexyl stationary phase as the superior alternative, leveraging


-

interactions to enhance selectivity for halogenated aromatics. Validation is achieved not merely by retention time, but by the immutable physics of bromine isotope patterns (

) using Mass Spectrometry (LC-MS).

Part 1: Mechanistic Basis of Separation

To distinguish these derivatives, one must exploit the specific physicochemical changes induced by bromination.

Hydrophobicity (The C18 Driver)

Bromine is significantly more lipophilic than hydrogen. Adding bromophenyl groups increases the molecule's partition coefficient (


).
  • Elution Order (Reverse Phase): Mono- < Bis- < Tris-

  • Limitation: C18 columns rely almost exclusively on hydrophobic interactions. If the "mono" impurity has a large non-polar protecting group, it may co-elute with the "bis" product.

- Interactions (The Phenyl-Hexyl Advantage)

Bromine is an electron-withdrawing group (EWG) via induction but an electron-donating group via resonance. On a phenyl ring, it alters the electron density of the


-cloud.
  • Mechanism: Phenyl-Hexyl columns possess aromatic rings that interact with the

    
    -electrons of the analyte.
    
  • Selectivity: The degree of bromination changes the

    
    -acidity/basicity of the rings, creating a secondary separation vector orthogonal to simple hydrophobicity. This is critical for separating the target bis(4-bromophenyl)  from positional isomers (e.g., bis(2-bromophenyl)) which C18 often misses.
    
Separation Logic Diagram

SeparationLogic Sample Crude Mixture (Mono, Bis, Tris) Column Stationary Phase Selection Sample->Column C18 C18 Column (Hydrophobicity Only) Column->C18 Standard Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Pi) Column->Phenyl High Selectivity ResultC18 Separation by Br Count C18->ResultC18 ResultPhenyl Separation by Br Count + Isomers Phenyl->ResultPhenyl

Caption: Comparative separation logic. Phenyl-Hexyl phases add a second dimension of selectivity (


) essential for halogenated aromatics.

Part 2: Comparative Method Assessment

FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Elution Order Mono

Bis

Tris
Mono

Bis

Tris (Enhanced Resolution)
Isomer Resolution Poor (often co-elutes positional isomers)Excellent (resolves 4-bromo vs 2-bromo)
Mobile Phase Pref. Acetonitrile (ACN)Methanol (MeOH) (ACN suppresses

-interactions)
Suitability Routine purity checksComplex synthesis mixtures & impurity profiling

Part 3: Experimental Protocol (The "Gold Standard")

This protocol is designed to be self-validating . It uses a Phenyl-Hexyl column with a Methanol gradient to maximize the


-selectivity.
Materials
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for Phenyl columns as it facilitates stronger

      
      -
      
      
      
      interactions between the analyte and stationary phase.
Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0501.0Equilibration
2.0501.0Isocratic Hold (Sample Injection)
15.0951.0Linear Gradient (Elution of Mono/Bis)
20.0951.0Wash (Elution of Tris/Poly)
20.1501.0Re-equilibration
25.0501.0End
Detection Settings
  • UV-Vis: 254 nm (aromatic ring) and 280 nm.

  • Mass Spec (ESI+): Scan range 200–1000 m/z.

Part 4: Validation via Mass Spectrometry (Isotope Patterns)

Reliance on retention time alone is risky. You must validate the identity of the peaks using the unique isotope signature of Bromine (


, 

). This ~1:1 ratio creates distinct spectral envelopes for Mono, Bis, and Tris derivatives.
The "Rule of Br"
  • Mono-bromo (

    
    ):  Two peaks of equal height separated by 2 Da (
    
    
    
    ).
  • Bis-bromo (

    
    ):  Three peaks with 1:2:1  intensity ratio (
    
    
    
    ).
  • Tris-bromo (

    
    ):  Four peaks with 1:3:3:1  intensity ratio (
    
    
    
    ).
Isotope Pattern Visualization

Caption: Theoretical Mass Spectral envelopes. The 'Bis' derivative is uniquely identified by the 1:2:1 triplet pattern.

Data Interpretation Steps
  • Locate the Peak: Identify the major peak in the UV chromatogram (approx 10-12 min in the gradient above).

  • Check the MS Spectrum: Zoom into the molecular ion cluster.

  • Verify the Pattern:

    • If you see a "Twin Tower" (1:1), it is the Mono impurity.

    • If you see a "Step Pyramid" (1:2:1), it is your target Bis product.

    • If you see a wider distribution (1:3:3:1), it is the Tris over-brominated side product.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Link

  • Chemistry LibreTexts. (2022). Isotope Abundance: Bromine Isotope Patterns. Link

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